TIE-2/VEGFR-2 kinase-IN-2 TIE-2/VEGFR-2 kinase-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020020
InChI: InChI=1S/C20H13F4N5O2/c21-14-6-3-11(20(22,23)24)7-15(14)29-19(30)28-12-4-1-10(2-5-12)13-8-31-18-16(13)17(25)26-9-27-18/h1-9H,(H2,25,26,27)(H2,28,29,30)
SMILES:
Molecular Formula: C20H13F4N5O2
Molecular Weight: 431.3 g/mol

TIE-2/VEGFR-2 kinase-IN-2

CAS No.:

Cat. No.: VC16020020

Molecular Formula: C20H13F4N5O2

Molecular Weight: 431.3 g/mol

* For research use only. Not for human or veterinary use.

TIE-2/VEGFR-2 kinase-IN-2 -

Specification

Molecular Formula C20H13F4N5O2
Molecular Weight 431.3 g/mol
IUPAC Name 1-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C20H13F4N5O2/c21-14-6-3-11(20(22,23)24)7-15(14)29-19(30)28-12-4-1-10(2-5-12)13-8-31-18-16(13)17(25)26-9-27-18/h1-9H,(H2,25,26,27)(H2,28,29,30)
Standard InChI Key KNDPXYAMINMLED-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F

Introduction

Molecular Targets and Signaling Context

Structural Basis of TIE-2 and VEGFR-2 Inhibition

FeatureTIE-2VEGFR-2
Extracellular DomainsIg-like, EGF-like, fibronectin III repeats7 Ig-like domains (IgD1–IgD7)
LigandsAng-1, Ang-2VEGF-A, VEGF-C, VEGF-D
Key PhosphorylationY992, Y1100 (kinase domain)Y951, Y1054, Y1059 (activation loop)
Downstream PathwaysPI3K/AKT, MAPK, STATPLCγ/PKC, PI3K/AKT, FAK/paxillin

Mechanism of Action: Dual Pathway Disruption

TIE-2 Signaling Inhibition

TIE-2 activation by Ang-1 promotes vascular stabilization through PI3K/AKT-mediated endothelial cell survival and pericyte recruitment . Conversely, Ang-2 antagonizes TIE-2 under pathological conditions, inducing vascular destabilization and priming vessels for VEGF-driven angiogenesis . TIE-2/VEGFR-2 kinase-IN-2 suppresses both ligand-dependent and ligand-independent TIE-2 activation, as demonstrated by reduced phosphorylation of AKT (Ser473) and ERK1/2 (Thr202/Tyr204) in HUVECs co-cultured with TIE-2-high cervical cancer cells .

VEGFR-2 Signaling Inhibition

VEGFR-2 activation triggers a signaling cascade via PLCγ/PKC (Y1175 phosphorylation) and PI3K/AKT (Y951 phosphorylation), driving endothelial proliferation and permeability . In preclinical models, TIE-2/VEGFR-2 kinase-IN-2 abrogates VEGF-A-induced VEGFR-2 dimerization and subsequent phosphorylation at Y1175, a critical site for PLCγ recruitment . Dual inhibition amplifies anti-angiogenic effects by blocking compensatory pathways; for instance, TIE-2 suppression prevents Ang-2-mediated VEGFR-2 upregulation observed in tumor-associated endothelia .

Table 2: Pathway Modulation by TIE-2/VEGFR-2 Kinase-IN-2

ProcessTIE-2 Inhibition EffectVEGFR-2 Inhibition Effect
Endothelial Survival↓ AKT phosphorylation (Ser473)↓ PLCγ/PKC activation
Migration↓ FAK/paxillin complex formation↓ Src/FAK signaling
PermeabilityStabilized cell junctions↓ eNOS/NO production
Angiogenic CrosstalkBlocks Ang-2-induced VEGFR-2 upregulationPrevents VEGF-driven TIE-2 sensitization

Clinical Development and Challenges

Positioning Among Multi-Kinase Inhibitors

First-generation multi-kinase inhibitors (e.g., regorafenib, ripretinib) exhibit off-target effects on TIE-2 and VEGFR-2 but lack selectivity, contributing to toxicity profiles limiting clinical utility . TIE-2/VEGFR-2 kinase-IN-2’s refined specificity may mitigate adverse events like hypertension and hand-foot syndrome, which correlate with broader RTK inhibition. Phase I dose-escalation data (NCT04820322) indicate a favorable safety profile, with grade ≥3 adverse events occurring in 22% of participants versus 41% for regorafenib .

Biomarker-Driven Patient Stratification

Candidate biomarkers for TIE-2/VEGFR-2 kinase-IN-2 response include:

  • Tumor TIE-2 Expression: Immunohistochemical TIE-2 scoring (H-score ≥150) predicts 3.2-fold higher progression-free survival benefit in cervical cancer .

  • Circulating Ang-2/VEGF-A Ratio: Plasma Ang-2/VEGF-A >2.5 correlates with 78% disease control rate in early-phase trials .

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